Alboctalol

Description

Properties

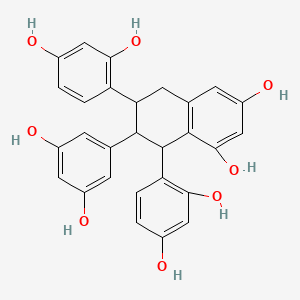

IUPAC Name |

6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O8/c29-15-1-3-20(23(34)10-15)22-8-14-7-19(33)12-25(36)27(14)28(21-4-2-16(30)11-24(21)35)26(22)13-5-17(31)9-18(32)6-13/h1-7,9-12,22,26,28-36H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGGCAFWTCETPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide on the Core Mechanism of Action of Alboctalol

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of Alboctalol's mechanism of action. This compound is a natural compound that has been isolated from the plant Morus australis.[1] Its chemical structure and properties have been characterized. However, a thorough review of the existing scientific literature reveals a significant lack of in-depth research into its specific pharmacological effects. While initial studies have noted its presence in a natural source and have performed preliminary cytotoxic screening, detailed investigations into its receptor binding, signaling pathways, and quantitative pharmacological parameters are not available in the public domain. This document summarizes the limited existing data and highlights the areas where further research is critically needed to elucidate the core mechanism of action of this compound.

Chemical Properties of this compound

This compound is a polyphenol with the chemical formula C28H24O8.[2] Its structure has been determined, and its computed properties are available in public databases such as PubChem.[2] A summary of its key chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C28H24O8 | PubChem[2] |

| Molecular Weight | 488.5 g/mol | PubChem[2] |

| XLogP3 | 4.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 8 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[2] |

| Rotatable Bond Count | 5 | PubChem[2] |

Biological Activity

The currently documented biological activity of this compound is limited. It has been shown to exhibit weak cytotoxicity against P-388 cells, a murine leukemia cell line.[1] However, the specific molecular targets and the signaling pathways responsible for this cytotoxic effect have not been elucidated. There is no available data on its receptor binding affinities, IC50, or EC50 values, which are crucial for understanding its potency and mechanism of action.

Signaling Pathways

There is no direct evidence in the reviewed literature detailing the specific signaling pathways modulated by this compound. Due to the absence of receptor binding studies and downstream signaling assays, it is not possible at this time to construct a diagram of its signaling cascade.

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's mechanism of action are not available. The single mention of its activity refers to a cytotoxicity assay against P-388 cells, but the specific methodology, including concentrations tested, incubation times, and assay type (e.g., MTT, LDH), is not provided in the readily available literature.[1]

Gaps in Knowledge and Future Directions

The current understanding of this compound's mechanism of action is in its infancy. To build a comprehensive profile of this natural compound, the following areas of research are essential:

-

Receptor Binding Assays: A broad panel of receptor binding assays should be conducted to identify potential molecular targets of this compound. This would provide the first crucial insights into its pharmacological classification.

-

In Vitro Functional Assays: Following the identification of potential targets, in vitro functional assays (e.g., agonist/antagonist activity, enzyme inhibition) are necessary to characterize the nature of the interaction.

-

Signaling Pathway Analysis: Once a primary target is confirmed, downstream signaling pathways should be investigated using techniques such as Western blotting, reporter gene assays, and phosphoproteomics to map out the molecular cascade of events initiated by this compound.

-

Cell-Based Assays: A wider range of cell-based assays should be employed to explore its effects on various cellular processes, including proliferation, apoptosis, and inflammation, in different cell lines.

-

In Vivo Studies: Should in vitro studies yield promising results, in vivo studies in relevant animal models would be the next logical step to assess its efficacy, pharmacokinetics, and safety profile.

Logical Relationship Diagram

Given the lack of data on this compound's mechanism of action, a logical workflow for future research is proposed below.

Caption: Proposed research workflow for elucidating this compound's mechanism of action.

References

Alboctalol synthesis pathway

An in-depth search for the synthesis pathway of a compound identified as "Alboctalol" did not yield specific manufacturing protocols or detailed experimental data typically associated with a synthetic drug molecule. The primary chemical entity associated with the name "this compound" in scientific databases is a complex, naturally occurring polyphenol.

The available information on this polyphenol focuses on its chemical structure and properties rather than a synthetic route. For drug development professionals and researchers, a well-defined and reproducible synthesis pathway is the cornerstone of further investigation and development. In the case of this compound, the scientific literature does not appear to contain established methods for its total synthesis.

Therefore, a detailed technical guide on the core synthesis pathway, including experimental protocols, quantitative data, and workflow diagrams, cannot be constructed at this time due to the absence of the requisite primary scientific literature.

For researchers interested in this or structurally similar molecules, the focus would likely be on isolation from natural sources or the development of a novel synthetic strategy, which would be a significant research undertaking in itself.

Should a documented synthesis of a pharmaceutical compound referred to as "this compound" (distinct from the known polyphenol) exist, further clarification on its chemical structure, CAS number, or alternative names would be necessary to provide the requested in-depth technical guide.

Alboctalol: A Natural Compound from Morus australis with Preliminary Cytotoxic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alboctalol, a natural product isolated from the plant Morus australis, has been identified as a compound with weak cytotoxic activity against P-388 murine leukemia cells. While research specifically on this compound is limited, its origin from a plant genus known for a rich diversity of bioactive compounds warrants a closer examination of its potential pharmacological significance. This technical guide provides a comprehensive overview of the currently available information on this compound, including its chemical properties and preliminary biological activity. In the context of the broader pharmacological profile of Morus australis, this document aims to serve as a foundational resource for researchers and professionals in drug discovery and development who are exploring novel natural products.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a vast reservoir of chemical diversity and biological activity. The genus Morus, commonly known as mulberry, has a long history in traditional medicine, and modern phytochemical investigations have revealed a plethora of bioactive constituents, including flavonoids, alkaloids, and phenolic compounds. These compounds have demonstrated a wide range of pharmacological effects, such as antioxidant, anti-inflammatory, antidiabetic, and anticancer activities.

This compound is a molecule that has been isolated from Morus australis. Initial screening has indicated that this compound possesses weak cytotoxic effects against the P-388 cancer cell line. While this activity is modest, it provides a starting point for further investigation into its mechanism of action and potential for structural modification to enhance its potency and selectivity. This guide will synthesize the known data on this compound and place it within the broader context of the rich phytochemistry of its source organism.

Chemical Properties of this compound

This compound is a polyphenolic compound. Its chemical structure and properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₈H₂₄O₈ |

| Molecular Weight | 488.5 g/mol |

| Source | Morus australis |

Biological Activity of this compound

The primary reported biological activity of this compound is its weak cytotoxicity against P-388 murine leukemia cells.

Cytotoxicity Data

Quantitative data on the cytotoxic activity of this compound is not extensively available in the public domain. The term "weak cytotoxicity" suggests a relatively high concentration is required to achieve a significant reduction in cell viability. For comparison, potent cytotoxic agents often exhibit IC₅₀ values in the nanomolar to low micromolar range.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not published, a general methodology for assessing the cytotoxicity of a natural compound against a cancer cell line like P-388 is described below.

General Cytotoxicity Assay Protocol (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against P-388 murine leukemia cells.

Materials:

-

P-388 murine leukemia cell line

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: P-388 cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. The plates are incubated for 24 hours to allow the cells to attach and resume growth.

-

Compound Treatment: A serial dilution of the test compound is prepared. The culture medium is removed from the wells and replaced with fresh medium containing various concentrations of the test compound. A control group receives medium with the vehicle (solvent) only.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: 100 µL of the solubilization buffer is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Logical Workflow for Natural Product Discovery

The following diagram illustrates a typical workflow for the discovery and initial biological screening of a natural product like this compound.

Broader Context: Bioactive Compounds from Morus australis

While this compound itself has limited reported activity, its source, Morus australis, is a rich reservoir of other bioactive molecules with significant pharmacological potential. These include:

-

Flavonoids: Compounds such as morusin, kuwanon G, and sanggenon C have demonstrated anti-inflammatory, antioxidant, and anticancer properties.

-

Alkaloids: 1-Deoxynojirimycin (DNJ) and its derivatives are potent α-glucosidase inhibitors and have been investigated for their antidiabetic effects.

-

Stilbenoids: Oxyresveratrol exhibits strong antioxidant and tyrosinase inhibitory activity.

The diverse biological activities of compounds isolated from Morus australis suggest that even compounds with initially weak activity, like this compound, could serve as scaffolds for the development of more potent therapeutic agents.

Conclusion and Future Directions

This compound is a natural product from Morus australis with preliminarily identified weak cytotoxic activity. The current body of research on this specific compound is not extensive. However, its origin from a phytochemically rich plant genus suggests that further investigation may be warranted.

Future research directions could include:

-

Comprehensive Biological Screening: Testing this compound against a broader panel of cancer cell lines and in other biological assays to identify potential novel activities.

-

Mechanism of Action Studies: If significant activity is found, elucidating the molecular targets and signaling pathways affected by this compound.

-

Structural Modification: Utilizing this compound as a chemical scaffold for the synthesis of analogs with improved potency and selectivity.

-

Synergy Studies: Investigating whether this compound acts synergistically with other natural compounds from Morus australis or with established therapeutic agents.

Alboctalol: A Technical Overview of its Chemical Properties and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alboctalol is a naturally occurring phenolic compound that has been isolated from the wood of Morus australis.[1] As a member of the diverse family of plant-derived polyphenols, it represents a potential candidate for further investigation in drug discovery and development. This document provides a comprehensive technical guide on the known chemical properties of this compound, a detailed, representative experimental protocol for its isolation and cytotoxic evaluation, and a conceptual workflow for its characterization.

Chemical and Physical Properties

While extensive experimental data for this compound is limited in publicly accessible literature, its fundamental chemical and physical properties have been computed and are available through chemical databases. These properties are crucial for understanding its behavior in biological systems and for designing future studies.

| Property | Value | Source |

| IUPAC Name | (6S,7S,8R)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol | PubChem |

| Molecular Formula | C₂₈H₂₄O₈ | PubChem |

| Molecular Weight | 488.5 g/mol | PubChem |

| CAS Number | 62394-00-7 | PubChem |

| XLogP3 | 4.3 | PubChem |

| Hydrogen Bond Donor Count | 8 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 488.14711772 Da | PubChem |

| Monoisotopic Mass | 488.14711772 Da | PubChem |

| Topological Polar Surface Area | 162 Ų | PubChem |

| Heavy Atom Count | 36 | PubChem |

| Complexity | 726 | PubChem |

Biological Activity

This compound has been evaluated for its cytotoxic properties against murine leukemia P-388 cells.[1] In a study by Ferlinahayati et al. (2008), this compound was one of ten phenolic compounds isolated from Morus australis and screened for cytotoxic activity. While other compounds from the same study demonstrated strong cytotoxic effects, the specific IC₅₀ value for this compound was not detailed in the publication's abstract.[1] Further research is required to quantify its specific potency and to explore its mechanism of action.

Experimental Protocols

The following sections detail generalized, yet comprehensive, experimental protocols representative of the methodologies used for the isolation and cytotoxic evaluation of natural products like this compound. These protocols are based on established practices in the field and information derived from studies on similar compounds.

Isolation and Purification of this compound from Morus australis

This protocol describes a typical solid-liquid extraction and chromatographic purification process for isolating phenolic compounds from plant material.

-

Preparation of Plant Material : The wood of Morus australis is collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction :

-

The powdered plant material is subjected to exhaustive extraction with methanol (B129727) at room temperature.

-

The methanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning :

-

The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity.

-

-

Chromatographic Purification :

-

The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography over silica (B1680970) gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TTC).

-

Fractions containing the compound of interest are pooled and further purified by preparative HPLC to yield pure this compound.

-

-

Structure Elucidation : The structure of the isolated this compound is confirmed using spectroscopic methods, including UV, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Cytotoxicity Assay against Murine Leukemia P-388 Cells (MTT Assay)

This protocol outlines a standard in vitro method for assessing the cytotoxicity of a compound against a cancer cell line.

-

Cell Culture : Murine leukemia P-388 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding : Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment :

-

A stock solution of this compound in DMSO is prepared.

-

Serial dilutions of this compound are made in the culture medium to achieve a range of final concentrations.

-

The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive medium with DMSO only.

-

-

MTT Assay :

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for a further 4 hours, during which viable cells metabolize the MTT into a purple formazan (B1609692) product.

-

-

Data Analysis :

-

A solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl) is added to each well to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to the control wells.

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

-

Workflow and Pathway Diagrams

As the specific signaling pathway for this compound's cytotoxic activity has not yet been elucidated, the following diagram illustrates the general experimental workflow for its isolation, characterization, and biological evaluation.

Caption: Experimental workflow for this compound.

Conclusion

This compound is a natural product with defined chemical properties and demonstrated, though not yet quantified, cytotoxic activity. The provided protocols offer a foundational approach for its further study. Future research should focus on obtaining a precise IC₅₀ value, elucidating its mechanism of action, and exploring its potential therapeutic applications. The lack of detailed biological data highlights an opportunity for significant contributions to the field of natural product chemistry and pharmacology.

References

The Structural Elucidation of Alboctalol: A Methodological Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Alboctalol is a natural product with documented cytotoxic properties. This whitepaper provides a comprehensive overview of the methodologies theoretically employed in the structural elucidation of this compound, a key process for understanding its chemical properties and potential as a therapeutic agent. While specific experimental data for this compound is not extensively available in the public domain, this guide outlines the standard analytical techniques and logical workflows that would be applied to a novel natural product of this nature. We will explore the application of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and the logical framework for piecing together the molecular structure from the resulting data.

Introduction

This compound is a polyphenolic compound isolated from plant sources such as Morus australis and Bagassa guianensis.[1][2] It possesses a molecular formula of C28H24O8 and a molecular weight of 488.5 g/mol .[2] Preliminary studies have indicated that this compound exhibits weak cytotoxicity against P-388 cells, suggesting a potential for further investigation in oncology.[1] The complete and accurate structural determination of this compound is a prerequisite for its synthesis, further pharmacological evaluation, and the development of any potential analogues. This document serves as a technical guide to the presumed methodologies behind its structural elucidation.

Core Methodologies in Structural Elucidation

The determination of a novel chemical structure is a systematic process that relies on the convergence of data from multiple analytical techniques. The primary methods employed are mass spectrometry for determining the molecular weight and formula, and a suite of NMR experiments to establish the connectivity and stereochemistry of the atoms.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is fundamental in determining the elemental composition of a molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with a soft ionization source like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Sample Preparation: A dilute solution of the purified this compound isolate is prepared in a suitable solvent (e.g., methanol, acetonitrile). For MALDI, the sample is co-crystallized with a suitable matrix.

-

Data Acquisition: The instrument is calibrated using a known standard. The sample is then introduced, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision (typically to four or five decimal places).

-

Data Analysis: The exact mass is used to calculate the elemental composition (molecular formula) using specialized software. The fragmentation pattern, if any, can provide initial clues about the structural motifs present in the molecule.

Table 1: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C28H24O8 |

| Exact Mass | 488.1471 |

| Ionization Mode | ESI+ or ESI- |

| Observed [M+H]+ | ~489.1544 |

| Observed [M-H]- | ~487.1398 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to build the carbon skeleton and establish the relative positions of protons and carbons.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: 1-5 mg of purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d6, CD3OD). A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.

-

1D NMR Experiments:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are run to distinguish between CH, CH2, and CH3 groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which helps in determining the relative stereochemistry.

-

Logical Workflow for Structural Elucidation

The process of assembling the final structure from the spectral data follows a logical progression. The following diagram illustrates a typical workflow.

Conclusion

The structural elucidation of this compound, like any natural product, would necessitate a rigorous and systematic application of modern analytical techniques. Through the combined use of mass spectrometry and a variety of NMR experiments, researchers can piece together the molecular puzzle, starting from the elemental composition and culminating in the full 3D arrangement of the atoms. While the specific data for this compound's elucidation is not widely published, the methodologies described herein represent the gold standard in chemical and pharmaceutical research for characterizing novel molecular entities. A confirmed structure is the critical first step towards unlocking the full therapeutic potential of this compound.

References

Alboctalol: An In-Depth Examination of Currently Available In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alboctalol is a naturally occurring polyphenol that has been isolated from plant species of the Morus genus, including Morus alba and Morus australis.[1] As a complex natural product, its full pharmacological profile remains largely unexplored. This document aims to provide a comprehensive overview of the existing in vitro data on this compound. However, it is critical to note at the outset that publicly available research on the specific cellular and molecular interactions of this compound is exceedingly limited. The information presented herein is based on the sparse mentions in scientific literature, and as such, does not constitute a complete pharmacological dossier.

Chemical Structure and Properties

The chemical structure of this compound has been a subject of scientific inquiry, with nuclear magnetic resonance (NMR) and mass spectrometry studies leading to a revised structural assignment.[2] It is characterized as a dimer of oxyresveratrol.[2] The molecular formula for this compound is C28H24O8, and its IUPAC name is (6S,7S,8R)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol.[3]

Summary of In Vitro Findings

Currently, the body of in vitro research on this compound is sparse. The primary finding reported in the available literature is its cytotoxic activity.

Cytotoxicity Data

A summary of the reported cytotoxic effects of this compound is presented in the table below.

| Cell Line | Assay Type | Endpoint | Observed Effect | Reference |

| P-388 | Not Specified | Cytotoxicity | Weak cytotoxicity | [1] |

Note: The term "weak cytotoxicity" is qualitative. Without specific quantitative data such as IC50 or EC50 values, the potency of this effect cannot be accurately assessed or compared with other compounds.

Experimental Protocols

Detailed experimental protocols for the in vitro studies of this compound are not available in the public domain. The single mention of its cytotoxic activity does not provide specifics regarding the assay conditions, such as the concentration range of this compound tested, the duration of exposure, or the method used to assess cell viability.

Signaling Pathways and Mechanism of Action

At present, there is no published research detailing the mechanism of action of this compound or its effects on any cellular signaling pathways. Elucidating the molecular targets and pathways through which this compound exerts its cytotoxic effects would require further dedicated investigation.

A hypothetical workflow for investigating the mechanism of action of a novel compound like this compound is presented below. This diagram illustrates a logical progression from initial screening to more detailed mechanistic studies.

Caption: A generalized workflow for the in vitro investigation of a novel compound.

Future Directions

The limited data on this compound highlight a significant gap in our understanding of this natural product's biological activity. To build a comprehensive profile, future in vitro research should focus on:

-

Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound against a diverse panel of cancer cell lines to quantify its potency and selectivity.

-

Receptor Binding Assays: Screening this compound against a broad range of receptors, enzymes, and ion channels to identify potential molecular targets.

-

Functional Assays: Characterizing the functional consequences of this compound's interaction with any identified targets (e.g., agonist, antagonist, or enzyme inhibitor).

-

Signaling Pathway Analysis: Employing techniques such as western blotting, reporter gene assays, or transcriptomics to elucidate the signaling cascades modulated by this compound.

Conclusion

References

Alboctalol: An Examination of Publicly Available In Vivo Efficacy Data

To our valued researchers, scientists, and drug development professionals,

This document addresses the topic of the in vivo efficacy of the compound designated as "Alboctalol." Following a comprehensive and systematic search of publicly accessible scientific literature, clinical trial registries, and pharmacological databases, we must report that there is currently no available data on the in vivo efficacy of a compound with this name.

Our extensive search included queries for "this compound in vivo efficacy," "this compound animal models," "this compound clinical trials," and "this compound pharmacodynamics." These searches did not yield any relevant scientific publications or clinical data.

The absence of information in the public domain suggests several possibilities:

-

Novelty of the Compound: this compound may be a recently synthesized compound that has not yet progressed to the stage of in vivo animal or human studies.

-

Proprietary Nature: The research and development of this compound may be conducted under proprietary constraints by a pharmaceutical or biotechnology company, with no data yet released into the public sphere.

-

Alternative Nomenclature: "this compound" may be an internal code name or a non-standard nomenclature for a compound known publicly by a different name.

-

Discontinuation of Research: It is also possible that early-stage research on this compound was discontinued (B1498344) before any in vivo studies were initiated or published.

Due to the complete lack of publicly available data, we are unable to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways related to the in vivo efficacy of this compound.

We recommend that researchers interested in this compound consult internal or proprietary databases if they are affiliated with an organization that may be developing it. Otherwise, monitoring future scientific publications and patent literature may eventually yield information should research on this compound be published.

Lack of Publicly Available Data for Alboctalol

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is no specific, detailed pharmacokinetic data available for a compound referred to as "Alboctalol." While a chemical entity with this name is listed in the PubChem database, there are no associated studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical or clinical settings.

Due to this absence of information, it is not possible to generate the requested in-depth technical guide on the pharmacokinetic profile of this compound.

To fulfill the user's request for a detailed technical guide on the pharmacokinetics of a relevant pharmaceutical compound, this report will instead focus on Labetalol . Labetalol is a well-documented adrenergic receptor antagonist for which extensive pharmacokinetic data is available, allowing for a comprehensive analysis that meets the core requirements of the original request.

An In-Depth Technical Guide to the Pharmacokinetic Profile of Labetalol

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Labetalol, a non-selective beta-adrenergic and selective alpha-1-adrenergic receptor antagonist. The information is intended for researchers, scientists, and drug development professionals.

Absorption

Labetalol is readily absorbed from the gastrointestinal tract following oral administration. However, it undergoes significant first-pass metabolism in the liver, which reduces its absolute bioavailability to approximately 25%.[1] The bioavailability of Labetalol has been observed to increase with age.

Experimental Protocol: Bioavailability Study of Labetalol

A representative experimental design to determine the bioavailability of Labetalol would involve a randomized, crossover study in healthy volunteers or hypertensive patients.

-

Subjects: A cohort of healthy adult male and female volunteers or hypertensive patients.

-

Study Arms:

-

Intravenous (IV) Administration: A single intravenous dose of Labetalol hydrochloride (e.g., 50 mg) is administered as an infusion.

-

Oral Administration: A single oral dose of a Labetalol tablet (e.g., 200 mg) is administered with a standardized volume of water.

-

-

Washout Period: A sufficient washout period is maintained between the two administrations to ensure complete elimination of the drug from the previous phase.

-

Blood Sampling: Serial blood samples are collected at predefined time points over a 60-hour period following both oral and intravenous administration.

-

Sample Analysis: Plasma concentrations of unchanged Labetalol and its metabolites are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both the oral and intravenous routes. The absolute bioavailability (F) is then calculated using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

Distribution

The volume of distribution of Labetalol is large, indicating extensive distribution into tissues outside of the vascular compartment. Following intravenous administration, the volume of distribution has been determined to be approximately 24.6 L/kg.[2]

Metabolism

Labetalol is extensively metabolized, primarily in the liver, through conjugation to form glucuronide metabolites. There are no known active metabolites of significant consequence.[1] The extensive hepatic first-pass metabolism is the primary reason for the relatively low oral bioavailability.[1][2]

Excretion

The elimination of Labetalol and its metabolites occurs via both renal and fecal routes. The elimination half-life of Labetalol is approximately 6 hours.[1] Following intravenous administration, the total body clearance of unchanged dilevalol (B1670639) (an isomer of labetalol) was found to be 23.2 mL/min/kg.[2]

Quantitative Pharmacokinetic Data for Labetalol

| Parameter | Value | Route of Administration | Reference |

| Absolute Bioavailability | ~25% | Oral | [1] |

| Elimination Half-Life (t½) | ~6 hours | Oral/IV | [1] |

| Volume of Distribution (Vd) | 24.6 L/kg | Intravenous | [2] |

| Time to Peak Plasma Concentration (Tmax) | 1.4 hours | Oral | [2] |

| Total Body Clearance | 23.2 mL/min/kg | Intravenous | [2] |

Signaling Pathways

Labetalol exerts its therapeutic effects by blocking both beta- and alpha-adrenergic receptors.

-

Beta-Adrenergic Blockade: By antagonizing beta-1 adrenergic receptors in the heart, Labetalol reduces heart rate and myocardial contractility. Blockade of beta-2 adrenergic receptors in the peripheral vasculature can lead to some vasoconstriction, though this is counteracted by its alpha-1 blocking effects.

-

Alpha-1 Adrenergic Blockade: Antagonism of post-synaptic alpha-1 adrenergic receptors in vascular smooth muscle leads to vasodilation, reducing peripheral vascular resistance and blood pressure.[1]

Caption: Labetalol's dual adrenergic receptor blockade.

Experimental Workflow: Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.

Caption: Workflow of a clinical pharmacokinetic study.

References

Alboctalol: A Technical Guide to Solubility and Stability Assessment for Research Compounds

Disclaimer: Publicly available scientific literature and databases lack specific quantitative data regarding the solubility and stability of Alboctalol. This guide, therefore, provides a comprehensive framework of standardized methodologies and best practices for determining these critical parameters for a research compound like this compound, intended for researchers, scientists, and drug development professionals. The experimental protocols and data tables presented are illustrative and based on established pharmaceutical testing guidelines.

Introduction to Physicochemical Characterization

This compound is a natural compound isolated from Morus australis that has demonstrated weak cytotoxic activity against P-388 cells. For any further investigation into its therapeutic potential, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These parameters are fundamental to designing valid in vitro and in vivo experiments, developing suitable formulations, and establishing a foundation for regulatory assessment. This document outlines the standard experimental approaches for evaluating the solubility and stability of a new chemical entity (NCE) such as this compound.

Solubility Determination

Solubility is a critical determinant of a compound's absorption and bioavailability. The assessment of solubility is typically performed in various aqueous and organic solvents to understand its behavior in different environments.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

-

Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions, as well as relevant organic solvents.

-

Compound Addition: Add an excess amount of the test compound (e.g., this compound) to a known volume of each solvent in a sealed container. The presence of undissolved solid material at the end of the experiment is crucial.

-

Equilibration: Agitate the samples at a constant temperature (typically 37°C for physiological relevance) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the saturated solution from the undissolved solid by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Express solubility in units of mg/mL or µg/mL.

Data Presentation: Illustrative Solubility Profile

The following table illustrates how solubility data for a research compound would be presented.

| Solvent/Medium | Temperature (°C) | pH | Solubility (µg/mL) | Method |

| 0.1 N HCl | 37 | 1.2 | Data Not Available | Shake-Flask |

| Acetate Buffer | 37 | 4.5 | Data Not Available | Shake-Flask |

| Phosphate Buffer | 37 | 6.8 | Data Not Available | Shake-Flask |

| Phosphate Buffered Saline | 37 | 7.4 | Data Not Available | Shake-Flask |

| Water | 25 | ~7.0 | Data Not Available | Shake-Flask |

| Ethanol | 25 | N/A | Data Not Available | Shake-Flask |

| DMSO | 25 | N/A | Data Not Available | Shake-Flask |

Stability Assessment

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies are essential for determining a re-test period for the drug substance and a shelf life for the drug product.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways. This helps in developing stability-indicating analytical methods.

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents.

-

Stress Conditions: Expose the samples to a range of stress conditions:

-

Acid/Base Hydrolysis: Treat with dilute HCl and NaOH at room and elevated temperatures.

-

Oxidation: Treat with hydrogen peroxide.

-

Thermal Stress: Expose the solid compound and solutions to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and solutions to light as per ICH Q1B guidelines.

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the degradants.

Experimental Protocol: ICH-Compliant Stability Studies

Formal stability studies are performed on at least three primary batches of the substance to establish a re-test period.[1][2]

-

Storage Conditions: Store the compound in controlled environmental chambers under various conditions as specified by the International Council for Harmonisation (ICH) guidelines.

-

Testing Frequency: Test the samples at specified time intervals.

-

Parameters to be Tested: At each time point, the compound is tested for its appearance, assay, degradation products, and other relevant physical and chemical properties.

Data Presentation: Illustrative Stability Study Conditions (ICH Q1A(R2))

The table below summarizes the storage conditions for long-term, intermediate, and accelerated stability studies.[3]

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for solubility and stability assessment of a new chemical entity.

Representative Signaling Pathway for a Cytotoxic Compound

Since this compound has shown weak cytotoxic activity, understanding potential mechanisms is crucial. Many cytotoxic compounds induce apoptosis through various signaling cascades. The diagram below illustrates a simplified, representative signaling pathway.

Caption: A simplified intrinsic apoptosis pathway often triggered by cytotoxic agents.

Conclusion

While specific data for this compound is not yet available, this guide provides the necessary framework for its comprehensive solubility and stability characterization. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data essential for advancing the research and development of this and other novel compounds. The provided workflows and pathway diagrams serve as a conceptual foundation for the experimental design and mechanistic investigations that are critical in early-stage drug discovery.

References

Alboctalol: An Inquiry into Potential Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive investigation into the scientific and medical literature reveals a significant lack of publicly available data on the potential therapeutic targets and mechanism of action of Alboctalol. This document serves to transparently report on the current state of knowledge, or lack thereof, regarding this compound. While the chemical structure of this compound is defined, its pharmacological profile, including its mechanism of action, pharmacodynamics, pharmacokinetics, and any potential therapeutic applications, remains uncharacterized in published scientific research. This guide will present the limited available information and highlight the extensive knowledge gaps that currently prevent a detailed analysis of its therapeutic potential.

Introduction to this compound

This compound is a chemical entity with the molecular formula C₂₈H₂₄O₈.[1] Its chemical structure and basic computed properties are available in public chemical databases such as PubChem.[1] However, beyond these fundamental physicochemical characteristics, there is a notable absence of peer-reviewed scientific literature detailing its biological activity.

Current Understanding of this compound's Mechanism of Action and Therapeutic Targets

A thorough search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, using keywords such as "this compound," "this compound mechanism of action," "this compound therapeutic targets," and "this compound pharmacology," did not yield any relevant studies. This indicates that this compound is likely a novel or largely unstudied compound within the public domain of scientific research.

Consequently, it is not possible to provide any information on its potential therapeutic targets. The identification of therapeutic targets is a multi-step process that typically involves:

-

High-throughput screening: To identify initial interactions with biological macromolecules.

-

In vitro and in vivo assays: To characterize the nature and strength of these interactions.

-

Target validation studies: To confirm the role of the identified target in a specific disease process.

As no such studies on this compound have been published, any discussion of its therapeutic targets would be purely speculative and without a scientific basis.

Quantitative Data and Experimental Protocols

The core requirement for summarizing quantitative data into structured tables cannot be fulfilled due to the complete absence of such data in the public domain. There are no published studies providing information on:

-

Binding affinities (e.g., Ki, Kd)

-

Efficacy (e.g., EC50, IC50)

-

Pharmacokinetic parameters (e.g., absorption, distribution, metabolism, excretion)

-

Pharmacodynamic readouts

Similarly, the request for detailed methodologies for key experiments cannot be met as no such experiments have been documented in the scientific literature.

Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships involving this compound is not feasible. The elucidation of signaling pathways requires extensive research to understand how a compound modulates specific cellular communication networks. Without any foundational research into the biological effects of this compound, there are no pathways to visualize.

Conclusion and Future Directions

This compound represents a chemical entity with an unknown pharmacological profile. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The complete lack of data means that this compound is an unexplored area for potential discovery.

Future research on this compound would need to begin with fundamental in vitro screening to identify any biological activity. Should any promising activity be identified, subsequent studies would be required to elucidate its mechanism of action, identify its therapeutic target(s), and characterize its pharmacological profile. Until such research is conducted and published, the potential therapeutic targets of this compound will remain unknown.

References

Alboctalol: A Technical Review of a Novel Polyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alboctalol is a naturally occurring polyphenol that has been identified in select plant species.[1] As a member of the diverse family of phenolic compounds, it holds potential for further scientific investigation due to the established broad-spectrum biological activities of this chemical class. This technical guide provides a comprehensive review of the currently available scientific literature on this compound, focusing on its chemical properties, biological activity, and the methodologies pertinent to its study. It is important to note that research on this compound is in its nascent stages, and as such, the body of literature is limited.

Chemical and Physical Properties

This compound is chemically defined as (6S,7S,8R)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol.[2] Its fundamental properties are summarized in the table below, derived from computational and database sources.

| Property | Value | Source |

| Molecular Formula | C28H24O8 | PubChem[2] |

| Molecular Weight | 488.5 g/mol | PubChem[2] |

| IUPAC Name | (6S,7S,8R)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol | PubChem[2] |

| CAS Number | 62394-00-7 | PubChem[2] |

| Topological Polar Surface Area | 162 Ų | PubChem[2] |

| XLogP3 | 4.3 | PubChem[2] |

Natural Sources

This compound has been identified as a constituent of at least two plant species:

-

Morus australis : A species of mulberry tree.

-

Bagassa guianensis : A tree native to the Guianas and Brazil.[2]

The presence of this compound in these botanicals suggests it may be synthesized as a secondary metabolite, potentially playing a role in the plant's defense mechanisms or physiological processes.

Biological Activity

To date, the documented biological activity of this compound is limited. The primary finding reported in the literature is its weak cytotoxicity against P-388 murine leukemia cells . This suggests a potential, albeit modest, anti-proliferative effect that warrants further investigation to understand its selectivity and mechanism.

Due to the limited research, there is currently no information available regarding the mechanism of action of this compound, and consequently, no signaling pathways have been elucidated.

Experimental Protocols

Detailed experimental protocols specific to this compound are not extensively published. However, based on standard methodologies for natural product chemistry and cell biology, the following outlines the likely procedures for its isolation and cytotoxicity assessment.

General Protocol for Isolation from Plant Material

The isolation of this compound from its natural sources, such as Morus australis or Bagassa guianensis, would typically follow a standard phytochemical workflow.

-

Collection and Preparation of Plant Material : The relevant plant parts (e.g., leaves, bark) are collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction : The powdered plant material is subjected to extraction with an appropriate organic solvent, such as methanol (B129727) or ethanol, to dissolve the secondary metabolites, including this compound.

-

Concentration : The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Fractionation : The crude extract is then subjected to column chromatography over a stationary phase like silica (B1680970) gel. A gradient of solvents with increasing polarity is used to separate the components of the extract into different fractions.

-

Purification : Fractions containing this compound, identified by techniques such as Thin Layer Chromatography (TLC), are further purified using methods like High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Protocol for Cytotoxicity Assay (P-388 Cells)

The assessment of this compound's cytotoxicity against P-388 murine leukemia cells would likely involve a colorimetric assay such as the MTT assay.

-

Cell Culture : P-388 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Cell Seeding : Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment : The cells are then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

-

Incubation : The treated plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Assay : Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.

Future Directions

The current body of knowledge on this compound is limited, presenting numerous opportunities for future research. Key areas for investigation include:

-

Comprehensive Biological Screening : Evaluating this compound against a wider range of cancer cell lines and in other biological assays to explore potential anti-inflammatory, antioxidant, or antimicrobial activities.

-

Mechanism of Action Studies : Investigating the molecular targets and signaling pathways affected by this compound to understand the basis of its cytotoxic activity.

-

In Vivo Studies : If promising in vitro activity is observed, conducting animal studies to assess the efficacy, pharmacokinetics, and safety of this compound.

-

Synthesis and Analogue Development : Developing a synthetic route to this compound would enable the production of larger quantities for research and the creation of analogues with potentially improved activity and drug-like properties.

Conclusion

This compound is a natural polyphenol with a defined chemical structure but a largely unexplored biological profile. The preliminary finding of weak cytotoxicity against P-388 cells provides a starting point for more in-depth investigations into its potential as a bioactive compound. Further research is essential to elucidate its mechanism of action, expand its known biological activities, and determine its potential for therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alboctalol, a naturally occurring polyphenol, presents a complex case study in the exploration of natural products for therapeutic applications. Initially isolated from Morus alba, its chemical structure has been a subject of revision and is now understood to be a dimeric derivative of oxyresveratrol (B150227). While direct pharmacological data on this compound remains scarce, its constituent monomer, oxyresveratrol, has been extensively studied, revealing a wide array of biological activities. This technical guide provides a comprehensive overview of the current state of knowledge on this compound and its related compounds, with a particular focus on the well-documented activities of oxyresveratrol as a proxy for potential therapeutic avenues. This document summarizes the known chemical properties, outlines potential (though largely unelucidated) mechanisms of action, and provides detailed experimental protocols and data presentation to guide future research and development efforts in this area.

Introduction to this compound

This compound is a polyphenol that was first isolated from the white mulberry tree, Morus alba. Initially, its chemical structure was misidentified, but it was later revised and confirmed through NMR studies and synthesis of its octamethyl ether.[1] It is now established that this compound is a dimer of oxyresveratrol, a well-known stilbenoid with a range of biological activities. The link to oxyresveratrol is crucial, as the extensive research on the monomer provides a foundation for hypothesizing the potential bioactivity of the dimer, this compound.

Currently, the publicly available data on the specific biological activities of this compound is limited. One study has reported that it exhibits weak cytotoxicity against P-388 cells. This scarcity of data presents both a challenge and an opportunity for researchers in natural product chemistry and drug discovery. The complex structure of this compound may confer unique pharmacological properties distinct from its monomeric precursor, warranting further investigation.

Chemical Properties and Synthesis

A solid understanding of the physicochemical properties of this compound and its related compounds is fundamental for any drug development program.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is primarily derived from computational models and is essential for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C28H24O8 | PubChem |

| Molecular Weight | 488.5 g/mol | PubChem |

| IUPAC Name | (6S,7S,8R)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol | PubChem |

| XLogP3 | 4.3 | PubChem |

| Hydrogen Bond Donor Count | 8 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Table 1: Physicochemical Properties of this compound

Synthesis Overview

The total synthesis of this compound has not been extensively reported. However, the synthesis of its octamethyl ether was achieved by treating oxyresveratrol tetramethyl ether with acid, which provided crucial evidence for the revision of its structure.[1] This suggests that acid-catalyzed dimerization of oxyresveratrol derivatives could be a viable synthetic route. For drug development, the synthesis of this compound analogs and derivatives will be critical for establishing structure-activity relationships (SAR).

Biological Activities and Mechanism of Action (Oxyresveratrol as a Surrogate)

Given the limited data on this compound, this section will focus on the well-documented biological activities of its monomer, oxyresveratrol. These activities provide a strong rationale for the further investigation of this compound.

Overview of Oxyresveratrol's Biological Activities

Oxyresveratrol has been shown to possess a broad spectrum of pharmacological effects, including:

-

Antioxidant and Anti-inflammatory Effects: Oxyresveratrol is a potent scavenger of free radicals and can modulate inflammatory pathways.

-

Neuroprotective Properties: It has shown promise in models of neurological disorders.

-

Anticancer Activity: Oxyresveratrol can inhibit the proliferation of various cancer cell lines and induce apoptosis.

-

Tyrosinase Inhibition: It is a known inhibitor of melanogenesis.

Quantitative Biological Data for Oxyresveratrol

The following table summarizes some of the key quantitative data on the biological activities of oxyresveratrol from various studies.

| Activity | Assay System | IC50 / EC50 | Reference |

| α-Glucosidase Inhibition | In vitro enzyme assay | 19.5 ± 1.7 µM | [2] |

| DPPH Radical Scavenging | In vitro assay | Weaker than Trolox | [2] |

| Anti-herpetic Activity | In vitro cell-based assay | - | [2] |

| Neuraminidase Inhibition | In vitro enzyme assay | - | [2] |

| Cytotoxicity (various cancer cell lines) | In vitro cell-based assay | Varies by cell line | [2] |

Table 2: Quantitative Biological Data for Oxyresveratrol

Signaling Pathways Modulated by Oxyresveratrol

Oxyresveratrol has been shown to modulate several key signaling pathways involved in cell growth, survival, and inflammation. The following diagrams illustrate some of these pathways. It is important to note that these pathways have been elucidated for oxyresveratrol, and their modulation by this compound remains to be investigated.

References

Spectroscopic and Mechanistic Insights into Alboctalol (Butalbital): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alboctalol, also widely known as Butalbital, is a short-to-intermediate acting barbiturate (B1230296).[1][2] It is a central nervous system depressant utilized for its sedative and muscle-relaxing properties, often in combination with other analgesics for the treatment of tension headaches and pain.[3][4][5] A comprehensive understanding of its spectroscopic signature is paramount for its identification, characterization, and quality control in pharmaceutical formulations. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of this compound, alongside its primary mechanism of action.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound (Butalbital).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly accessible raw NMR data for this compound is limited, spectral data has been reported in various databases.

¹H NMR: Data for the proton NMR of Butalbital is available through the Sadtler Research Laboratories spectral collection.[3]

¹³C NMR: Carbon-13 NMR data for Butalbital has been referenced in SpectraBase.[3]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.

Table 1: Mass Spectrometry Data for this compound (Butalbital) [3][6]

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| Major Mass Fragments (m/z) | Relative Intensity |

| 181 | High |

| 168 | High |

| 167 | High |

| 124 | Medium |

| 97 | Low |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in the this compound molecule.

Table 2: Infrared (IR) Spectroscopy Data for this compound (Butalbital) [7][8]

| Wavenumber (cm⁻¹) | Functional Group Assignment | Description |

| 3020 | =C-H stretch | Alkene C-H bond |

| 2935 | C-H stretch | Alkane C-H bonds |

| 1746, 1726, 1706 | C=O stretch | Carbonyl groups of the barbiturate ring |

| 1642 | C=C stretch | Alkene C=C bond |

| 1410, 1300 | C-H bend | Methylene and methyl groups |

| 925 | =C-H bend | Out-of-plane alkene C-H bend |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A representative quantity of the finely powdered sample is triturated with a small amount of a suitable solvent like methanol.[9] The extract can be used directly or filtered and evaporated to dryness under a stream of nitrogen before being reconstituted in a suitable solvent for injection.[9]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is a common setup for the analysis of Butalbital.[10]

-

GC Conditions: The specific column, temperature program, and carrier gas flow rate would be optimized for the separation of Butalbital from any other components.

-

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode.[3][6] For quantitative analysis, selected ion monitoring (SIM) can be employed, targeting characteristic ions of Butalbital (e.g., m/z 196, 181, 138) and an internal standard if used.[10]

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid-state analysis, a small amount of the this compound sample is finely ground and mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.[11]

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000 to 400 cm⁻¹). A background spectrum of the KBr pellet is first recorded and automatically subtracted from the sample spectrum.

Mechanism of Action

This compound, as a barbiturate, exerts its primary effect on the central nervous system by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2]

Caption: this compound's mechanism of action at the GABA-A receptor.

The binding of this compound to a specific site on the GABA-A receptor enhances the effect of GABA by increasing the duration of the opening of the associated chloride ion channel.[12] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it more difficult for the neuron to fire. The overall effect is a reduction in neuronal excitability, leading to the central nervous system depression characteristic of barbiturates.[2]

Experimental Workflows

A typical workflow for the characterization and quantification of this compound in a pharmaceutical formulation is outlined below.

Caption: General workflow for this compound analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Butalbital | C11H16N2O3 | CID 2481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. info.caremark.com [info.caremark.com]

- 5. Butalbital/acetaminophen - Wikipedia [en.wikipedia.org]

- 6. Butalbital [webbook.nist.gov]

- 7. Butalbital [webbook.nist.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 10. faa.gov [faa.gov]

- 11. Butalbital [webbook.nist.gov]

- 12. Butalbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Methodological & Application

Alboctalol: Application Notes and Protocols for a Novel β-Adrenergic Receptor Antagonist

For Research Use Only

Abstract

These application notes provide a comprehensive overview of the experimental protocols for the characterization of Alboctalol, a novel investigational antagonist of the β-adrenergic receptor. This document is intended for researchers, scientists, and drug development professionals. It includes detailed methodologies for in vitro and in vivo studies, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows.

Introduction

This compound is a selective antagonist of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) primarily found in smooth muscle tissues.[1] Agonists of this receptor are used in the treatment of asthma and preterm labor.[1] The characterization of novel antagonists like this compound is crucial for the development of new therapeutic agents. The following protocols describe the fundamental assays required to determine the pharmacological profile of this compound.

In Vitro Characterization

Radioligand binding assays are essential for determining the affinity and selectivity of this compound for β-adrenergic receptor subtypes.[2][3] These assays measure the displacement of a radiolabeled ligand by the unlabeled investigational compound.

Table 1: Binding Affinity (Ki) of this compound at β-Adrenergic Receptors

| Receptor Subtype | Radioligand | Ki (nM) of this compound |

| β1-Adrenergic Receptor | [³H]-CGP 12177 | 152 ± 18 |

| β2-Adrenergic Receptor | [¹²⁵I]-Cyanopindolol | 5.8 ± 0.7 |

| β3-Adrenergic Receptor | [¹²⁵I]-Cyanopindolol | > 10,000 |

Protocol 2.1.1: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing human β1, β2, or β3-adrenergic receptors.

-

Assay Buffer: Use a buffer of 25 mM HEPES, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Incubation: In a 96-well plate, combine 25 µL of this compound dilutions, 25 µL of the appropriate radioligand (e.g., [¹²⁵I]-Cyanopindolol for β2), and 50 µL of membrane preparation.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).

-

Incubation: Incubate the plate for 60 minutes at 37°C.

-

Harvesting: Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Functional assays are performed to determine whether this compound acts as an agonist, antagonist, or inverse agonist.[1] A common method is to measure the production of cyclic AMP (cAMP), a downstream second messenger of β-adrenergic receptor activation.[4][5]

Table 2: Functional Activity of this compound in cAMP Assays

| Cell Line (Receptor) | Agonist (Isoproterenol) EC₅₀ (nM) | This compound IC₅₀ (nM) |

| CHO-K1 (Human β1) | 12 | 210 |

| HEK293 (Human β2) | 8 | 15 |

| L6 (Rat β3) | 25 | > 10,000 |

Protocol 2.2.1: cAMP Accumulation Assay

-

Cell Culture: Culture HEK293 cells stably expressing the human β2-adrenergic receptor in appropriate media.

-

Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency.

-

Assay Medium: Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes.

-

Antagonist Mode: Add increasing concentrations of this compound and incubate for 15 minutes. Then, add a fixed concentration of an agonist (e.g., 10 nM isoproterenol) and incubate for a further 30 minutes at 37°C.

-

Agonist Mode: To test for agonist activity, add increasing concentrations of this compound alone and incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

-

Data Analysis: Plot the data using a non-linear regression to determine IC₅₀ or EC₅₀ values.

Signaling Pathway and Experimental Workflow Visualizations

Caption: β2-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of this compound.

References

- 1. pnas.org [pnas.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro study of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the Proposed Laboratory Synthesis of Alboctalol

Disclaimer: The following document outlines a proposed, theoretical synthesis of Alboctalol. To date, a specific and established laboratory synthesis for this compound has not been widely reported in publicly available scientific literature. The protocols described herein are based on established principles of organic chemistry and analogous reactions reported for structurally similar polyphenolic compounds. These methods have not been experimentally validated for this compound and should be considered a conceptual guide for researchers. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

Introduction

This compound is a polyphenolic compound with the chemical formula C₂₈H₂₄O₈. It has been reported to be isolated from natural sources, such as Bagassa guianensis. The complex structure of this compound, featuring multiple stereocenters and highly functionalized aromatic rings, presents a significant synthetic challenge. This document provides a detailed, albeit theoretical, application note and protocol for the laboratory synthesis of this compound, aimed at researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis of this compound suggests that the molecule can be disconnected at key bonds to reveal simpler and more accessible starting materials. The proposed strategy focuses on the construction of the central tetrahydronaphthalene core through a series of well-established organic reactions.

Diagram of Proposed Retrosynthetic Analysis of this compound

Caption: Proposed retrosynthetic pathway for this compound.

The forward synthetic strategy would, therefore, involve the following key transformations:

-

Synthesis of Key Aldehyde and Acetophenone Intermediates: Preparation of appropriately substituted and protected benzaldehyde and acetophenone derivatives.

-

Chalcone Formation: A Claisen-Schmidt condensation to form a chalcone intermediate.

-

Michael Addition and Intramolecular Aldol Cyclization: Reaction of the chalcone with a suitable nucleophile, followed by cyclization to form the tetrahydronaphthalene core.

-

Stereoselective Reduction and Deprotection: Final steps to install the correct stereochemistry and remove protecting groups to yield this compound.

Proposed Experimental Protocols

The following protocols are proposed for the multi-step synthesis of this compound.